4'-Chloro-2',6'-difluoroacetophenone CAS number and properties
4'-Chloro-2',6'-difluoroacetophenone CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Chloro-2',6'-difluoroacetophenone (CAS No. 1017777-45-5), a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical and physical properties, likely synthetic routes, chemical reactivity, and potential applications, with a focus on its role as a building block in drug discovery. Safety and handling information, extrapolated from closely related compounds, is also provided.
Chemical Identity and Properties
4'-Chloro-2',6'-difluoroacetophenone is a substituted aromatic ketone. Its structure features a phenyl ring substituted with a chlorine atom and two fluorine atoms, as well as an acetyl group.
General Information
| Identifier | Value |
| IUPAC Name | 1-(4-chloro-2,6-difluorophenyl)ethanone[1] |
| Synonyms | 4-Chloro-2,6-difluoroacetophenone |
| CAS Number | 1017777-45-5[1] |
| Molecular Formula | C₈H₅ClF₂O[1] |
| Molecular Weight | 190.57 g/mol [1] |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1F)Cl)F[1] |
| InChI Key | VEZAUYYYYPJSKR-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.4 | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem[1] |
Note: Solubility data is not available. Based on its structure, it is expected to be sparingly soluble in water and soluble in common organic solvents like chloroform, methanol, and ethyl acetate.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 4'-Chloro-2',6'-difluoroacetophenone is not widely documented. However, the synthesis of structurally similar compounds, such as other chloro-difluoroacetophenone isomers, is well-established and primarily relies on the Friedel-Crafts acylation reaction.
General Synthetic Approach: Friedel-Crafts Acylation
The most probable synthetic route to 4'-Chloro-2',6'-difluoroacetophenone is the Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene with an acetylating agent like acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
A representative experimental protocol, adapted from the synthesis of a related isomer, is as follows:
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To a stirred mixture of 1-chloro-3,5-difluorobenzene and a Lewis acid catalyst (e.g., aluminum chloride) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) at a controlled temperature (typically 0-5 °C), acetyl chloride is added dropwise.
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The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).
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The reaction is quenched by carefully pouring the mixture onto ice, followed by the addition of hydrochloric acid to dissolve the aluminum salts.
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The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
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The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as distillation or column chromatography, to yield the desired 4'-Chloro-2',6'-difluoroacetophenone.
Figure 1: A generalized workflow for the synthesis of 4'-Chloro-2',6'-difluoroacetophenone.
Chemical Reactivity and Applications
Halogenated acetophenones are versatile intermediates in organic synthesis. The presence of the carbonyl group and the halogen substituents on the aromatic ring dictates the reactivity of 4'-Chloro-2',6'-difluoroacetophenone.
The acetyl group can undergo a variety of reactions, including:
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Oxidation: Can be oxidized to the corresponding carboxylic acid.
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Reduction: Can be reduced to the corresponding alcohol.
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Condensation Reactions: The α-protons are acidic and can participate in aldol and Claisen-Schmidt condensations.
The aromatic ring can undergo nucleophilic aromatic substitution, although the conditions required would likely be harsh.
The primary application of compounds like 4'-Chloro-2',6'-difluoroacetophenone is as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.
Spectroscopic Data
Mass Spectrometry
Experimental mass spectrometry data for 4'-Chloro-2',6'-difluoroacetophenone is not publicly available. Predicted mass-to-charge ratios (m/z) for various adducts are provided below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 191.00698 |
| [M+Na]⁺ | 212.98892 |
| [M-H]⁻ | 188.99242 |
| [M]⁺ | 189.99915 |
NMR Spectroscopy
Detailed experimental ¹H and ¹³C NMR spectra for 4'-Chloro-2',6'-difluoroacetophenone are not available in the searched literature. For structurally similar compounds, the following general assignments can be expected:
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¹H NMR: A singlet for the methyl protons of the acetyl group, and signals in the aromatic region for the two protons on the phenyl ring. The fluorine atoms would cause splitting of the adjacent proton signals.
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¹³C NMR: A signal for the methyl carbon, a signal for the carbonyl carbon, and several signals in the aromatic region corresponding to the carbons of the phenyl ring. The carbon signals would exhibit coupling with the attached fluorine atoms (C-F coupling).
Safety and Handling
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Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
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Precautionary Statements:
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Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
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Response:
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IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
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IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
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IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
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Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
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Disposal: Dispose of contents/container to an approved waste disposal plant.
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It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
4'-Chloro-2',6'-difluoroacetophenone is a valuable synthetic intermediate with potential applications in drug discovery and materials science. While specific experimental data for this compound is limited in the public domain, its synthesis and reactivity can be reasonably inferred from the well-established chemistry of related halogenated acetophenones. Further research into the properties and applications of this specific isomer is warranted to fully explore its potential. Researchers should exercise caution and adhere to strict safety protocols when handling this and related compounds.
